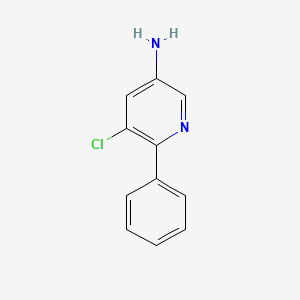
5-Chloro-6-phenylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-phenylpyridin-3-amine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-phenylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-aminopyridine, chlorinating agents, and phenylating agents.
Chlorination: The 3-aminopyridine undergoes chlorination at the 5-position using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Phenylation: The chlorinated intermediate is then subjected to a phenylation reaction using phenylboronic acid or phenyl magnesium bromide in the presence of a palladium catalyst (Suzuki-Miyaura coupling) to introduce the phenyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-phenylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide, ammonia, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted-6-phenylpyridin-3-amines.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-6-phenylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in biological assays to study its effects on various biological targets.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-phenylpyridazin-3-one: Similar structure but with a different functional group at the 3-position.
6-Phenylpyridin-3-amine: Lacks the chlorine atom at the 5-position.
5-Bromo-6-phenylpyridin-3-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-6-phenylpyridin-3-amine is unique due to the presence of both the chlorine atom and the phenyl group, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H9ClN2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
5-chloro-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9ClN2/c12-10-6-9(13)7-14-11(10)8-4-2-1-3-5-8/h1-7H,13H2 |
Clave InChI |
PNQVWUJVJYJJNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


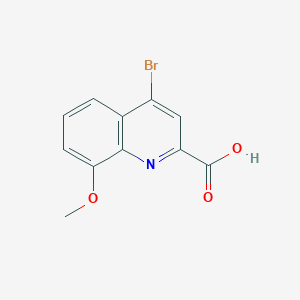
![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
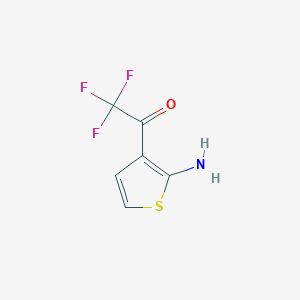
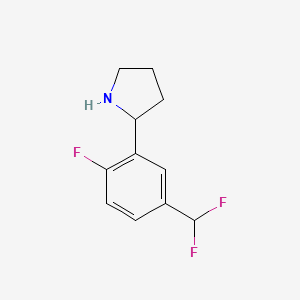



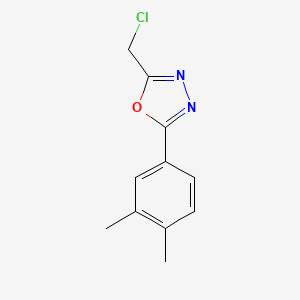
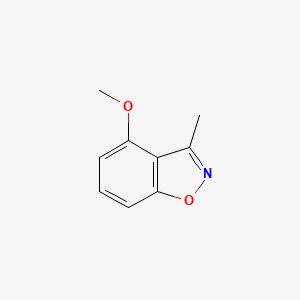
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)

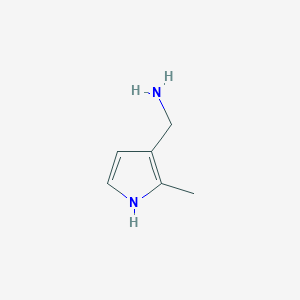
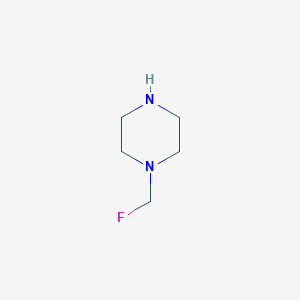
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B12969289.png)
